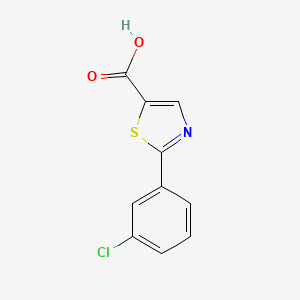

2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid

説明

2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a 3-chlorophenyl group at position 2 and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the chloroaryl group) and acidity (from the carboxylic acid), making it a versatile scaffold in medicinal chemistry and material science.

特性

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTASVFGLFONMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878555-97-6 | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Thiourea Derivatives with Haloketones

- Reaction Pathway: The core step involves reacting a suitable haloketone, such as 2-bromo-3-methylbutanoic acid, with thiourea or its derivatives to form the thiazole ring through nucleophilic cyclization.

- Reaction Conditions: Typically conducted under basic conditions (e.g., potassium carbonate) in solvents like ethanol or acetic acid, with reflux temperatures around 50–65°C to facilitate ring closure.

- Outcome: This pathway yields the thiazole core, which can be further functionalized.

Introduction of the Carboxylic Acid Group

- Carboxylation: The intermediate thiazole derivatives are subjected to carbon dioxide (CO₂) under high pressure and elevated temperatures in the presence of catalysts to introduce the carboxylic acid moiety at the 5-position.

- Alternative Method: Direct oxidation of precursor compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide can also introduce or modify the carboxyl group, depending on the precursor's structure.

Condensation and Coupling Reactions

- Condensation: In some methods, condensation of amino-thiazole intermediates with aromatic aldehydes or acids is employed, often under reflux in solvents like formic acid or acetic acid, to assemble the final structure.

- Coupling Reactions: Cross-coupling techniques, such as Suzuki or Buchwald-Hartwig reactions, are utilized in advanced synthesis pathways to attach the chlorophenyl group selectively.

Specific Preparation Methods from Literature

| Method | Key Reagents | Solvent(s) | Reaction Conditions | Yield & Notes | |

|---|---|---|---|---|---|

| Method 1 | 2,3-Dichloroacryloyl chloride + substituted aniline | Formic, acetic, or trifluoroacetic acid | Reflux at 50–65°C; molar ratio of base 1:10 | Reaction mixture treated with alkanolate salts; subsequent thiourea reaction yields the target compound (US Patent US7408069B2) | |

| Method 2 | β-Ethoxyacrylamide derivative + N-bromosuccinimide (NBS) + thiourea | Dioxane/water mixture | NBS-mediated bromination at room temperature, then heating | Yields up to 95%; efficient for large-scale synthesis (Arkat-usa.org) | |

| Method 3 | Mucochloric acid + thionyl chloride | Toluene | Reflux with distillation; yields around 87% | Used for preparing chlorinated intermediates (Vulcanchem) | |

| Method 4 | 2-Chlorophenylthiourea + haloketone | Ethanol, acetic acid | Reflux at 50–65°C | Cyclization to form the thiazole ring, followed by carboxylation | (Patent US7408069B2) |

Industrial-Scale Synthesis Considerations

- Continuous Flow Reactors: Employed to enhance reaction efficiency, control temperature, and improve safety during exothermic steps.

- Purification Techniques: Recrystallization from suitable solvents (ethanol, hexane, or toluene) ensures high purity of the final product.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), IR spectroscopy, and NMR are used for real-time monitoring and quality control.

Research Findings and Optimization Strategies

- Reaction Optimization: Adjusting molar ratios, solvent choice, and temperature has been shown to significantly improve yields and purity.

- Catalyst Use: Catalysts like palladium on carbon (Pd/C) facilitate coupling reactions, especially in complex multi-step syntheses.

- Yield Enhancement: Employing high-pressure CO₂ for carboxylation or using microwave-assisted synthesis can reduce reaction times and increase yields.

Data Summary

| Parameter | Details |

|---|---|

| Typical Reaction Temperature | 40–70°C |

| Reaction Time | 2–8 hours, depending on step |

| Yield Range | 65–95% |

| Solvents Used | Formic acid, acetic acid, trifluoroacetic acid, ethanol, toluene, dioxane |

| Key Reagents | Thiourea, haloketones, NBS, mucochloric acid, thionyl chloride |

化学反応の分析

Types of Reactions

2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学的研究の応用

While the search results do not provide an article specifically focusing on the applications of "2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid," they do offer information regarding its synthesis, derivatives, and related compounds, as well as their applications.

Synthesis and Preparation

- 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: The patent literature details processes for preparing compounds related to thiazole-5-carboxylic acid . Improved processes involve condensing 3-cyano-4-(2-methylpropoxy)benzothiamide with ethyl 2-chloroacetoacetate in a suitable solvent like dimethylformamide and ethyl acetate at 80-85 °C . The reaction can occur with or without a base . Suitable solvents include ester, ether, hydrocarbon, polar aprotic, ketone, alcoholic, and chloro solvents, as well as water .

- 2-Amino-thiazole-5-carboxylic acid derivatives: These compounds can be synthesized by reacting an amine-protected thiazole carboxylic acid chloride with a substituted aniline in the presence of a base, followed by deprotection .

Biological Activities and Applications of Thiazole Derivatives

- Antimicrobial Activity: 2-aminothiazole-4-carboxylate derivatives have shown activity against M. tuberculosis . Methyl 2-amino-5-benzylthiazole-4-carboxylate is a potent inhibitor of M. tuberculosis H37Rv .

- Anticonvulsant Activity: Thiazole-bearing molecules have demonstrated anticonvulsant action . A para-halogen-substituted phenyl attached to the thiazole ring is important for this activity .

- Anticancer Activity: Thiazole-integrated pyridine derivatives have shown antitumor activity against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines . Specific compounds have demonstrated anti-breast cancer efficacy .

- Carbonic Anhydrase Inhibition: Certain thiazole derivatives are potent inhibitors of carbonic anhydrase, with a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold being essential for activity .

Specific Compounds and their Properties

- This compound ethyl ester: This compound has a molecular weight of 267.73 g/mol and a molecular formula of C12H10ClNO2S . It has a computed XLogP3-AA value of 3.8, no hydrogen bond donors, and 4 hydrogen bond acceptors .

- 2-(3-Chlorophenyl)thiazole-5-carboxylicacid: This compound is also available from chemical vendors .

作用機序

The mechanism of action of 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiazole ring and the carboxylic acid group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substitution Patterns and Structural Isomerism

a) 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid ()

- Molecular Formula: C₁₀H₆ClNO₂S.

- Key Differences: This compound is a structural isomer, with chlorine at position 3 of the thiazole ring and phenyl at position 5.

- Implications : Positional isomerism significantly impacts biological activity; for example, antifungal activity in similar compounds is highly substituent-dependent .

b) 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid ()

- Molecular Formula: C₈H₄ClNO₂S₂.

- Key Differences : Replaces the chlorophenyl group with a chlorothiophene ring. The sulfur atom in thiophene introduces distinct electronic effects (e.g., increased π-electron delocalization), which may alter binding affinity in enzyme inhibition.

- Implications : Thiophene-containing analogs are often explored for enhanced metabolic stability compared to purely aromatic systems .

Functional Group Modifications

a) Febuxostat Impurity 15 ()

- Structure: 2-(4-Butoxy-3-cyanophenyl)thiazole-5-carboxylic acid.

- Key Differences: Incorporates a cyano (-CN) and butoxy (-OCH₂CH₂CH₂CH₃) group. The cyano group increases polarity, while the butoxy chain enhances lipophilicity.

- Implications : Such modifications are common in prodrug design to improve bioavailability, though they may introduce stability challenges under acidic conditions .

b) Methyl 2-Amino-4-(3-chlorophenyl)thiazole-5-carboxylate ()

- Molecular Formula : C₁₁H₉ClN₂O₂S.

- Key Differences: Features an amino (-NH₂) group at position 2 and a methyl ester instead of a carboxylic acid.

- Implications: Amino-substituted thiazoles are often associated with enhanced antifungal or antiviral activity due to improved target interactions .

Electronic Effects and Bioactivity

a) 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid ()

- Key Differences : Contains trifluoromethyl (-CF₃) groups on both pyridine and thiazole rings. These strong electron-withdrawing groups increase the acidity of the carboxylic acid (pKa ~1–2) and enhance resistance to oxidative metabolism.

- Implications : Such derivatives are valuable in designing kinase inhibitors where electronic effects dominate binding affinity .

b) 5-(3-Chlorophenyl)-furan-2-carboxylic acid ()

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 2-(3-Chloro-phenyl)-thiazole-5-COOH | ~239.67† | ~2.5 | ~0.1–1 (aqueous) | 3-Cl-C₆H₄, COOH |

| 3-Chloro-5-phenyl-1,2-thiazole-4-COOH | 239.67 | 2.8 | <0.1 | 3-Cl, 5-Ph, COOH |

| 2-(5-Chlorothiophen-2-yl)-thiazole-5-COOH | 245.71 | 3.1 | ~0.05 | 5-Cl-thiophene, COOH |

| Febuxostat Impurity 15 | 319.78 | 3.9 | ~0.01 | 4-butoxy-3-CN-Ph, COOH |

*Predicted using fragment-based methods. †Estimated based on analogs in and .

生物活性

2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features:

- A thiazole ring that contributes to its reactivity and biological activity.

- A chloro-phenyl group at the meta position, which may enhance interaction with biological targets.

- A carboxylic acid functional group , improving solubility and reactivity.

This unique structure allows the compound to participate in various chemical reactions, such as esterification and nucleophilic substitutions, making it versatile in synthetic applications .

Antimicrobial Properties

Research indicates that derivatives of thiazole-5-carboxylic acids exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the chloro-phenyl group is believed to enhance these effects by optimizing the compound's interaction with microbial targets .

Anticancer Potential

Thiazole derivatives have shown promising anticancer activity. For instance, compounds featuring thiazole rings have been reported to inhibit tumor cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like chlorine is critical for enhancing antiproliferative effects. In studies, thiazole derivatives demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Antifungal Activity

The compound's antifungal properties have also been explored, with some thiazole derivatives exhibiting significant inhibition of fungal growth. The specific substitution patterns on the thiazole ring influence their efficacy against different fungal strains .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that:

- Chlorine substitution at the phenyl ring is essential for eliciting biological activities.

- Variations in substituents at different positions on the thiazole ring can lead to significant differences in biological potency .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-thiazole-4-carboxylic acid | Contains an amino group at position 2 | Antibacterial properties |

| 4-(Chloro-phenyl)-thiazole-5-carboxylic acid | Substituted at position 4 with a chloro group | Similar antibacterial effects |

| 2-(4-Methyl-phenyl)-thiazole-5-carboxylic acid | Contains a methyl group at position 4 | Antifungal activity |

| Benzothiazole derivatives | Different heterocyclic structure | Broad spectrum antimicrobial activity |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

- Knoevenagel condensation between appropriate aldehydes and thiazole derivatives.

- Electrophilic substitution reactions to introduce chloro groups on the phenyl ring.

- Decarboxylation or amidation processes to yield the final product with desired functional groups .

Case Studies

- Anticancer Activity : A study investigating various thiazole derivatives showed that those with para-halogen substitutions exhibited significant anticancer activity against multiple cancer cell lines, with some compounds outperforming standard treatments like doxorubicin .

- Antimicrobial Efficacy : Another research highlighted the antibacterial effects of thiazole derivatives against E. coli, showing a clear correlation between structural modifications and increased potency .

Q & A

Q. What are the standard synthetic routes for 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Key steps include coupling 3-chlorophenyl precursors with thiazole intermediates, followed by carboxylation. For example, ethyl ester derivatives (e.g., 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester) are synthesized using halogenated aryl precursors and esterification, with purification via column chromatography . Reaction yields are influenced by solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) .

Q. How is the purity and structural identity of this compound verified?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., chloro-phenyl integration at δ 7.3–7.5 ppm) and carboxyl group presence .

- High-Performance Liquid Chromatography (HPLC) : Purity >97% is standard, with retention time matched against reference standards .

- Melting Point Analysis : Reported mp 206–207°C aligns with crystallinity and absence of impurities .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group. Desiccants like silica gel mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Use Pd/C or copper catalysts for efficient coupling reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol improves crystallization .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Q. How do researchers reconcile conflicting bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., enzyme concentration, pH). Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Modifying the chloro-phenyl or carboxyl group to assess impact on target binding (e.g., xanthine oxidase inhibition ).

- Molecular Docking Studies : Validate interactions with active sites (e.g., hydrogen bonding with Arg880 in xanthine oxidase) .

- Meta-Analysis : Cross-referencing IC₅₀ values from multiple studies to identify outliers .

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal Twinning : Common due to planar thiazole rings; resolved using SHELXL for refinement .

- Hydrogen Bonding Networks : Carboxyl groups form dimers, complicating unit cell determination. High-resolution data (≤1.0 Å) are recommended .

- Thermal Motion : Low-temperature (100 K) data collection minimizes atomic displacement errors .

Q. How can derivatives be designed for enhanced biological activity?

- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (-CF₃) to improve metabolic stability .

- Prodrug Strategies : Convert the carboxylic acid to esters (e.g., ethyl) for increased bioavailability, followed by in vivo hydrolysis .

- Metal Coordination : Complexation with Cu(II) or Nd(III) enhances anti-inflammatory or antimicrobial activity, validated via MIC assays .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH-Dependent Stability Testing : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS .

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and oxidants (H₂O₂) to identify major degradation pathways .

- Plasma Stability Assays : Incubate with rat plasma and quantify parent compound loss over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。